molecular formula C7H7FN2O B1330395 3-Fluorophenylurea CAS No. 770-19-4

3-Fluorophenylurea

Cat. No. B1330395
CAS RN: 770-19-4
M. Wt: 154.14 g/mol
InChI Key: OLVWURSZQFCLCZ-UHFFFAOYSA-N
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Description

3-Fluorophenylurea is a chemical compound with the molecular formula C7H7FN2O . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 3-Fluorophenylurea consists of a phenyl group (a ring of six carbon atoms) attached to a urea group (a carbonyl group flanked by two amine groups), with one of the phenyl group’s hydrogen atoms replaced by a fluorine atom . The InChI code for 3-Fluorophenylurea is 1S/C7H7FN2O/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11) .


Physical And Chemical Properties Analysis

3-Fluorophenylurea is a solid at room temperature . It has a molecular weight of 154.14 g/mol . Its boiling point is between 149-154 degrees Celsius .

Scientific Research Applications

    Fluorophores in Materials Science and Biology

    • 3-Fluorophenylurea could potentially be used in the development of single-benzene-based fluorophores (SBBFs). These fluorophores have been highlighted in various basic research fields and industries .
    • SBBFs have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone . They have been used in analytical, imaging, and sensing techniques .

    Fluorescence Microscopy

    • Fluorescence microscopy is a technique that uses fluorescence to generate an image . If 3-Fluorophenylurea has fluorescent properties, it could potentially be used as a fluorochrome in this technique .
    • Fluorochromes absorb energy of invisible shorter wavelength radiation (such as UV light) and emit longer wavelength radiation of visible light (such as green or red light) .

    Biomedical Applications

    • Fluoropolymers have been used in various biomedical applications, including gene delivery, cytosolic protein delivery, drug delivery, magnetic resonance imaging, photodynamic therapy, anti-fouling and anti-bacterial applications, and tissue engineering .
    • If 3-Fluorophenylurea can be incorporated into fluoropolymers, it could potentially be used in these applications .

    Pharmaceutical Applications

    • Fluorinated phenylalanines, which could potentially include 3-Fluorophenylurea, have had considerable industrial and pharmaceutical applications .
    • They have been expanded also to play an important role as potential enzyme inhibitors as well as therapeutic agents .
    • They have been used in topography imaging of tumor ecosystems using PET .

    Biological Potential of Indole Derivatives

    • If 3-Fluorophenylurea can be incorporated into indole derivatives, it could potentially have diverse biological and clinical applications .
    • Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

    Research Use

    • 3-Fluorophenylurea is listed for research use . While specific applications are not mentioned, it could potentially be used in a variety of scientific research contexts.

Safety And Hazards

3-Fluorophenylurea is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The hazard statements associated with this compound are H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

(3-fluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVWURSZQFCLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227815
Record name Urea, (m-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorophenylurea

CAS RN

770-19-4
Record name N-(3-Fluorophenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=770-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, (m-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, (m-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluorophenylurea
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
Y Murakami, H Hara, T Okada… - Journal of medicinal …, 1999 - ACS Publications
A novel series of potent and selective non-peptide neuropeptide Y (NPY) Y1 receptor antagonists, having benzazepine nuclei, have been designed, synthesized, and evaluated for …
Number of citations: 63 pubs.acs.org
E Meta, C Brullo, A Sidibe, BA Imhof, O Bruno - European Journal of …, 2017 - Elsevier
… Notably, in the pyrazole series the 3-fluorophenylurea … demonstrated that the 3-fluorophenylurea group determines an … particularly evident in the 3-fluorophenylurea derivative 21, was …
Number of citations: 24 www.sciencedirect.com
A Sabljić, H Güsten, H Verhaar, J Hermens - Chemosphere, 1995 - Elsevier
A systematic study was performed to evaluate the quality and reliability of the quantitative relationships between the soil sorption coefficients and the n-octanol/water partition …
Number of citations: 573 www.sciencedirect.com
P Gramatica, M Corradi, V Consonni - Chemosphere, 2000 - Elsevier
Soil sorption coefficients (K OC ) of 185 non-ionic organic heterogeneous pesticides have been studied searching for quantitative structure-property relationships (QSPRs). The …
Number of citations: 223 www.sciencedirect.com
MP González, AM Helguera, IG Collado - Molecular diversity, 2006 - Springer
A TOPological Sub-structural MOlecular DEsign (TOPS-MODE) approach was used to predict the soil sorption coefficients for a set of pesticide compounds. The obtained model …
Number of citations: 26 link.springer.com
PR Duchowicz, MP González, AM Helguera… - … and intelligent laboratory …, 2007 - Elsevier
We predict the soil sorption coefficients of 163 non-ionic organic pesticides performing a QSPR treatment. A pool containing 1247 theoretical descriptors is explored simultaneously …
Number of citations: 37 www.sciencedirect.com
MP González, MAC Pérez, R Molina - biochempress.com
The TOPological Sub-Structural MOlecular DEsign (TOPS-MODE) approach has been applied to the study of the soil sorption coefficient of various phenylureas herbicides. A model …
Number of citations: 5 biochempress.com
OA Attanasi, L De Crescentini, P Filippone… - New Journal of …, 2001 - pubs.rsc.org
In the presence of sodium methoxide in tetrahydrofuran, 1,2-diaza-1,3-butadienes react with dimethyl malonate in a 2:1 molar ratio to give symmetric or unsymmetric bishydrazones that …
Number of citations: 5 pubs.rsc.org
PD Winget - 2001 - search.proquest.com
We develop several aspects of solvation models. First, we develop a set of effective-solvent descriptors that characterize the organic carbon component of soil and thereby allow …
Number of citations: 2 search.proquest.com
JF Aranda - 2018 - sedici.unlp.edu.ar
La presente tesis doctoral se enfoca en la construcción de modelos predictivos y que sean de utilidad como herramienta para asistir la búsqueda de estructuras químicas con valores …
Number of citations: 3 sedici.unlp.edu.ar

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